C.I. Reactive Blue 2, trisodium salt
CAS No.: 29225-66-9
Cat. No.: VC3975547
Molecular Formula: C29H17ClN7Na3O11S3
Molecular Weight: 840.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29225-66-9 |
|---|---|
| Molecular Formula | C29H17ClN7Na3O11S3 |
| Molecular Weight | 840.1 g/mol |
| IUPAC Name | trisodium;1-amino-4-[4-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
| Standard InChI | InChI=1S/C29H20ClN7O11S3.3Na/c30-27-35-28(33-16-7-3-4-8-19(16)49(40,41)42)37-29(36-27)34-17-10-9-13(11-20(17)50(43,44)45)32-18-12-21(51(46,47)48)24(31)23-22(18)25(38)14-5-1-2-6-15(14)26(23)39;;;/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37);;;/q;3*+1/p-3 |
| Standard InChI Key | KIRKGWILHWJIMS-UHFFFAOYSA-K |
| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+] |
Introduction
Chemical Composition and Synthesis
Molecular Structure and Properties
C.I. Reactive Blue 2, trisodium salt, has a molecular weight of 840.1 g/mol and features a complex anthraquinone-triazine structure. The trisodium counterions enhance its solubility in aqueous solutions, making it suitable for dyeing and biochemical assays. Key functional groups include sulfonate moieties for water solubility, a reactive chlorotriazine ring for covalent bonding, and an anthraquinone chromophore for color intensity .
Table 1: Physical and Chemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 840.1 g/mol | |
| Solubility | Highly soluble in water | |
| Stability | Stable under ambient conditions | |
| Hazard Classification | H315, H319, H335 |
Synthesis Pathway
The synthesis involves a multi-step condensation process:
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Step 1: Condensation of 1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonic acid with 2,5-diaminobenzenesulfonic acid to form a brominated intermediate.
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Step 2: Reaction with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) to introduce the reactive triazine group.
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Step 3: Sulfonation using 4-aminobenzenesulfonic acid to enhance water solubility, followed by neutralization with sodium hydroxide to yield the trisodium salt .
This pathway ensures high purity and reactivity, critical for industrial and research applications.
Applications in Textile Dyeing
Mechanism of Reactive Dyeing
C.I. Reactive Blue 2 forms covalent bonds with hydroxyl groups in cellulose fibers under alkaline conditions. The chlorotriazine group reacts with cellulose, creating stable ether linkages that resist washing and friction. This mechanism ensures 70–90% fixation rates, depending on dye concentration and process parameters .
Comparative Efficiency of Dyeing Auxiliaries
Recent studies highlight the use of trisodium nitrilotriacetate (TNA) as an eco-friendly alternative to traditional electrolytes (e.g., NaCl) and alkalis (e.g., NaCO).
Table 2: Dyeing Performance With TNA vs. Conventional Agents
| Parameter | TNA System | Conventional System | Source |
|---|---|---|---|
| Color Yield (K/S) | 18.2 | 17.8 | |
| Dye Fixation (%) | 81 | 79 | |
| Tensile Strength (N) | 420 | 395 | |
| Effluent TDS (mg/L) | 1,200 | 2,800 |
TNA improves fabric tensile strength by 6.3% and reduces total dissolved solids (TDS) in effluent by 57%, addressing environmental concerns .
Biochemical Research Applications
Protein Purification and Enzyme Inhibition
C.I. Reactive Blue 2 is immobilized on agarose or cellulose matrices to purify nucleotide-binding proteins, such as kinases and dehydrogenases. Its structural mimicry of NAD allows competitive inhibition, with reported IC values of 2–10 μM for enzymes like alkaline phosphatase.
Receptor Antagonism
The compound acts as a P2Y1 receptor antagonist, showing moderate selectivity (K = 1.2 μM) over P2X receptors. This property is exploited in studies of purinergic signaling in cardiovascular and neural tissues.
Environmental Impact and Remediation
Effluent Management
Textile effluents containing Reactive Blue 2 exhibit high chemical oxygen demand (COD > 500 mg/L). Adsorption using chitosan microspheres functionalized with the dye achieves 85–92% removal of Cu(II) and Ni(II) ions, leveraging its sulfonate groups for metal chelation.
Recent Research Developments
Heavy Metal Adsorption
Immobilized Reactive Blue 2 on chitosan exhibits Langmuir adsorption capacities of 112 mg/g for Cu(II) and 98 mg/g for Ni(II), outperforming activated carbon by 40%.
Photocatalytic Degradation
TiO-graphene nanocomposites achieve 99% dye degradation under visible light, with a rate constant .
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